4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine
説明
4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine is a fused bicyclic heterocyclic compound comprising an isoxazole ring fused to a pyridine ring (isoxazolo[5,4-b]pyridine core). Key structural features include:
- 3-Methyl group: Enhances steric bulk and may influence electronic properties.
- 6-Isopropyl substituent: A lipophilic group that could improve membrane permeability.
This compound’s synthesis likely involves cyclization to form the isoxazolo[5,4-b]pyridine core, followed by functionalization at the 4-position with the piperazinyl carbonyl group. While explicit synthetic details are absent in the provided evidence, analogous isoxazolopyridine syntheses (e.g., via condensation or nucleophilic substitution) are documented .
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-13(2)18-12-17(19-14(3)24-28-20(19)23-18)21(27)26-9-7-25(8-10-26)16-6-4-5-15(22)11-16/h4-6,11-13H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHDEVQHKIDKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogues within the Isoxazolo[5,4-b]pyridine Family
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The cyano group in increases polarity, evidenced by a high melting point (275–277°C) and strong IR absorption at 2196 cm⁻¹. In contrast, the target compound’s piperazinyl carbonyl group introduces both hydrogen-bonding capacity (via the carbonyl) and aromatic interactions (via the chlorophenyl ring). Lipophilic Groups: The 6-isopropyl group in the target compound likely enhances lipid solubility compared to the methylthio group in or the carboxylic acid in .
- Biological Activity :
- Piperazine-containing compounds (e.g., ) are associated with anti-bacterial, anti-viral, and CNS-modulating activities. The 3-chlorophenyl substituent may enhance receptor affinity, similar to pyridazine derivatives with anti-platelet aggregation properties .
- Triazolothiadiazole analogs (unrelated core but similar substituent diversity) demonstrate that alkyl/aryl groups modulate bioactivity by altering lipophilicity and electronic profiles .
Spectroscopic and Physical Property Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
